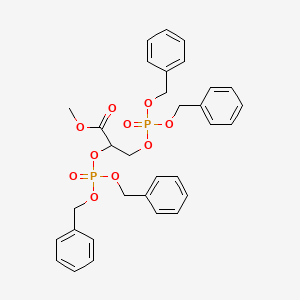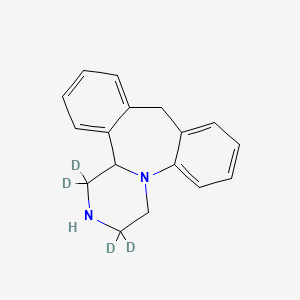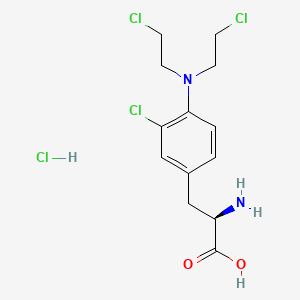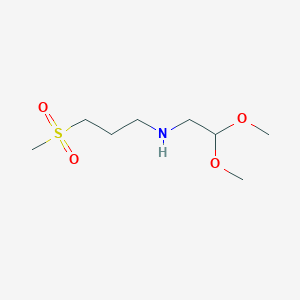![molecular formula C45H49N5O5 B13850423 (3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule that features multiple functional groups, including hydroxy, phenyl, piperidine, piperazine, and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps may include:
Formation of the chromen-4-yl moiety: This could involve a cyclization reaction starting from a suitable phenyl-substituted precursor.
Piperidine and piperazine ring formation: These rings can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling reactions: The different moieties can be connected through coupling reactions such as amide bond formation, using reagents like carbodiimides (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification techniques: Methods like chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chromen-4-yl moiety can be reduced to a dihydro derivative.
Substitution: The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄, or CrO₃ for oxidation reactions.
Reducing agents: NaBH₄ or LiAlH₄ for reduction reactions.
Substitution reagents: Halogenated compounds and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromen-4-yl moiety would yield a dihydro derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit enzymes by binding to their active sites.
Signal transduction pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: Similar compounds may include those with slight modifications in the functional groups or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C45H49N5O5 |
|---|---|
Peso molecular |
739.9 g/mol |
Nombre IUPAC |
(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H49N5O5/c51-36-11-13-38-41(27-36)55-29-39(31-4-2-1-3-5-31)43(38)32-6-8-34(9-7-32)48-20-17-30(18-21-48)16-19-47-22-24-49(25-23-47)35-10-12-37-33(26-35)28-50(45(37)54)40-14-15-42(52)46-44(40)53/h1-13,26-27,30,39-40,43,51H,14-25,28-29H2,(H,46,52,53)/t39-,40-,43-/m0/s1 |
Clave InChI |
LXOSOQBOIBGDLD-RNMNAOLMSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CCC5CCN(CC5)C6=CC=C(C=C6)[C@@H]7[C@@H](COC8=C7C=CC(=C8)O)C9=CC=CC=C9 |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CCC5CCN(CC5)C6=CC=C(C=C6)C7C(COC8=C7C=CC(=C8)O)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
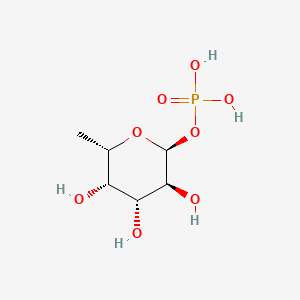
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
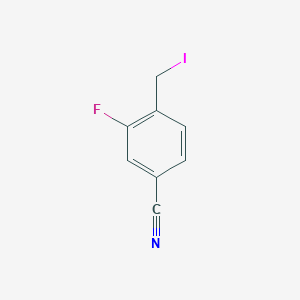
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

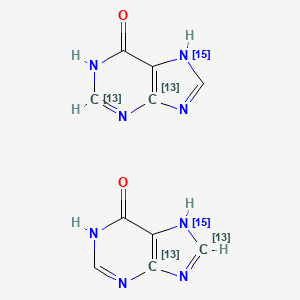
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
